molecular formula C14H16N2O2S B6068050 N-(furan-3-ylmethyl)-5-pyrrolidin-2-ylthiophene-2-carboxamide

N-(furan-3-ylmethyl)-5-pyrrolidin-2-ylthiophene-2-carboxamide

Cat. No.: B6068050
M. Wt: 276.36 g/mol
InChI Key: LTFZSDYRQDBZSP-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-5-pyrrolidin-2-ylthiophene-2-carboxamide is a heterocyclic compound that features a furan ring, a pyrrolidine ring, and a thiophene ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of multiple heteroatoms (oxygen, nitrogen, and sulfur) in its structure makes it a versatile molecule for various chemical transformations and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-3-ylmethyl)-5-pyrrolidin-2-ylthiophene-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reduction of pyrrole derivatives or via the cyclization of γ-aminobutyric acid derivatives.

    Coupling Reactions: The final step involves coupling the furan, thiophene, and pyrrolidine rings through amide bond formation using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DMT/NMM/TsO− (dimethylaminopyridine/N-methylmorpholine/p-toluenesulfonate).

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The pyrrolidine ring can be reduced to form piperidine derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions to introduce various substituents at the 2- and 5-positions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic reagents such as bromine (Br2) or sulfuric acid (H2SO4) can be used.

Major Products:

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Brominated or sulfonated thiophene derivatives.

Scientific Research Applications

N-(furan-3-ylmethyl)-5-pyrrolidin-2-ylthiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Materials Science: It can be used in the development of organic semiconductors or conductive polymers.

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-5-pyrrolidin-2-ylthiophene-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The furan, pyrrolidine, and thiophene rings provide multiple binding sites for interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • N-(furan-2-ylmethyl)-5-pyrrolidin-2-ylthiophene-2-carboxamide
  • N-(furan-3-ylmethyl)-5-piperidin-2-ylthiophene-2-carboxamide
  • N-(furan-3-ylmethyl)-5-pyrrolidin-2-ylthiophene-3-carboxamide

Comparison:

  • N-(furan-2-ylmethyl)-5-pyrrolidin-2-ylthiophene-2-carboxamide: The position of the furan ring substitution affects the compound’s reactivity and binding affinity.
  • N-(furan-3-ylmethyl)-5-piperidin-2-ylthiophene-2-carboxamide: The replacement of the pyrrolidine ring with a piperidine ring can alter the compound’s pharmacokinetic properties.
  • N-(furan-3-ylmethyl)-5-pyrrolidin-2-ylthiophene-3-carboxamide: The position of the carboxamide group on the thiophene ring can influence the compound’s chemical stability and reactivity.

N-(furan-3-ylmethyl)-5-pyrrolidin-2-ylthiophene-2-carboxamide stands out due to its unique combination of heterocyclic rings, which provides a versatile platform for various chemical and biological applications.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-5-pyrrolidin-2-ylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c17-14(16-8-10-5-7-18-9-10)13-4-3-12(19-13)11-2-1-6-15-11/h3-5,7,9,11,15H,1-2,6,8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFZSDYRQDBZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=C(S2)C(=O)NCC3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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